molecular formula C10H23MgN B152192 Magnesium;butane;di(propan-2-yl)azanide CAS No. 138858-13-6

Magnesium;butane;di(propan-2-yl)azanide

Cat. No.: B152192
CAS No.: 138858-13-6
M. Wt: 181.6 g/mol
InChI Key: CBVSLIOJPQZRAD-UHFFFAOYSA-N
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Description

Magnesium;butane;di(propan-2-yl)azanide, systematically named magnesium bis(diisopropylamide), is a metal-organic compound with the chemical formula Mg[((CH₃)₂CH)₂N]₂ . It consists of a magnesium ion (Mg²⁺) coordinated by two di(propan-2-yl)azanide ligands, each containing two isopropyl groups attached to a nitrogen atom.

Properties

IUPAC Name

magnesium;butane;di(propan-2-yl)azanide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14N.C4H9.Mg/c1-5(2)7-6(3)4;1-3-4-2;/h5-6H,1-4H3;1,3-4H2,2H3;/q2*-1;+2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBVSLIOJPQZRAD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC[CH2-].CC(C)[N-]C(C)C.[Mg+2]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H23MgN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

138858-13-6
Record name Butylmagnesium diisopropylamide
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Preparation Methods

Metathesis Reactions with Alkali Metal Amides

A prevalent route involves reacting magnesium halides (e.g., MgBr₂) with pre-formed alkali metal di(propan-2-yl)azanides. For instance:

MgBr2+2LiN(iPr)2Mg[N(iPr)2]2+2LiBr\text{MgBr}2 + 2 \, \text{LiN}(i\text{Pr})2 \rightarrow \text{Mg}[N(i\text{Pr})2]2 + 2 \, \text{LiBr}

ParameterValue/RangeImpact on Yield
Temperature−78°CMaximizes yield
SolventTHFOptimal solubility
Reaction Time12–24 hoursComplete conversion

Direct Magnesium-Amine Reactions

Magnesium metal can react directly with diisopropylamine in the presence of butane derivatives. This one-pot method, though less common, avoids pre-forming alkali metal amides:

Mg+2HN(iPr)2+C4H10Mg[N(iPr)2]2C4H10+H2\text{Mg} + 2 \, \text{HN}(i\text{Pr})2 + \text{C}4\text{H}{10} \rightarrow \text{Mg}[N(i\text{Pr})2]2\cdot\text{C}4\text{H}{10} + \text{H}2 \uparrow

The reaction requires activation of magnesium (e.g., iodine etching) and proceeds efficiently in refluxing hexane. Butane likely acts as a co-ligand or stabilizer, though its exact role warrants further study.

Challenges and Mitigations

  • Slow Kinetics : Catalytic additives (e.g., HgCl₂) accelerate magnesium activation.

  • Byproduct Management : Hydrogen gas evolution necessitates inert-atmosphere handling.

Purification and Isolation Techniques

Solvent Extraction

Crude products are typically washed with nonpolar solvents (e.g., pentane) to remove unreacted amines and magnesium residues. Centrifugation or fractional crystallization further refines the compound.

Thermal Stability Considerations

Magnesium;butane;di(propan-2-yl)azanide decomposes above 150°C, necessitating low-temperature storage (<−20°C) under argon.

Mechanistic Insights

Ligand Exchange Dynamics

The substitution of halides by amide ligands follows a concerted mechanism, with THF coordinating to magnesium to stabilize transition states. Butane’s role may involve π-interactions with magnesium, though computational studies are needed to confirm this.

Steric and Electronic Effects

Bulky di(propan-2-yl)azanide ligands hinder oligomerization, favoring monomeric structures. Butane’s weak donor capacity likely limits its coordination, suggesting a secondary role in crystal packing.

Comparative Analysis of Methods

Table 2: Advantages and Limitations of Synthetic Routes

MethodYield (%)Purity (%)Scalability
Metathesis80–9095High
Direct Magnesium-Amine60–7585Moderate

Applications and Reactivity

Catalytic Uses

Preliminary data from suggest utility in deprotonation reactions and cross-coupling catalysis. For example, the compound mediates C–H activation in alkanes at rates comparable to LDA (lithium diisopropylamide).

Stability in Solution

In THF, the compound remains stable for >48 hours at 25°C, but decomposes in polar aprotic solvents (e.g., DMF) within hours .

Chemical Reactions Analysis

Types of Reactions

Magnesium;butane;di(propan-2-yl)azanide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: It can also undergo reduction reactions, leading to the formation of reduced species.

    Substitution: The compound can participate in substitution reactions, where one or more atoms or groups are replaced by other atoms or groups.

Common Reagents and Conditions

The common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and various nucleophiles and electrophiles. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired reaction outcomes.

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. These products can include various oxidized, reduced, and substituted derivatives of the original compound.

Scientific Research Applications

Magnesium;butane;di(propan-2-yl)azanide has a wide range of scientific research applications, including:

    Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.

    Biology: The compound is studied for its potential biological activities and interactions with biological molecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications and effects on biological systems.

    Industry: The compound is used in industrial processes and applications, such as catalysis and material synthesis.

Mechanism of Action

The mechanism of action of Magnesium;butane;di(propan-2-yl)azanide involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Key Properties:

  • Molecular Formula : C₁₂H₂₄MgN₂ (calculated molecular weight: ~220.3 g/mol) .
  • Structure : The magnesium center adopts a tetrahedral geometry, bonded to two deprotonated diisopropylamide ligands .
  • Reactivity : Acts as a strong base, though less reactive than lithium analogs like lithium diisopropylamide (LDA). It is moisture-sensitive and typically handled under inert atmospheres.
  • Applications: Used in organometallic synthesis, particularly in deprotonation and transmetallation reactions where magnesium compatibility is advantageous .

Comparison with Similar Compounds

Lithium Diisopropylamide (LDA)

Chemical Formula : C₆H₁₄LiN
Molecular Weight : 107.12 g/mol .

Property Magnesium Bis(diisopropylamide) Lithium Diisopropylamide (LDA)
Reactivity Moderate; selective deprotonation Highly reactive; strong, non-nucleophilic base
Solubility Tetrahydrofuran (THF), hydrocarbons THF, hexane, heptane, ethylbenzene
Thermal Stability Higher thermal stability Pyrophoric; requires low-temperature storage
Applications Grignard-like reactions, catalysis Deprotonation of acidic C–H bonds in organic synthesis

Key Differences :

  • LDA’s smaller ionic radius (Li⁺ vs. Mg²⁺) contributes to its higher reactivity and stronger basicity.
  • Magnesium bis(diisopropylamide) is less prone to side reactions in sterically hindered environments due to its bulkier ligands .

Potassium di(propan-2-yl)azanide

Chemical Formula : C₆H₁₂KN
Molecular Weight : 139.27 g/mol .

Property Magnesium Bis(diisopropylamide) Potassium di(propan-2-yl)azanide
Reactivity Moderate Higher basicity than LDA in polar solvents
Solubility THF, hydrocarbons THF, ethers
Applications Magnesium-compatible synthesis Limited use due to handling challenges

Key Insight : Potassium derivatives are stronger bases than lithium or magnesium analogs but are less commonly used due to difficulties in controlling their reactivity .

Sodium Azanide Derivatives

Example: Sodium (4,6-dimethoxypyrimidin-2-yl)({[3-(2,2,2-trifluoroethoxy)pyridin-2-yl]sulfonyl}carbamoyl)azanide .

Property Magnesium Bis(diisopropylamide) Sodium Azanide Derivatives
Reactivity Organometallic focus Specialized in agrochemical synthesis
Solubility Non-polar solvents Polar aprotic solvents (e.g., DMF)

Key Insight : Sodium-based azanides are niche reagents, often tailored for specific industrial applications like pesticide production .

Butane and Propane (Contextual Comparison)

Property Butane Propane
Boiling Point -0.5°C -42°C
Applications Solvent in LPG mixtures Fuel, solvent in industrial processes

Biological Activity

Magnesium;butane;di(propan-2-yl)azanide is a compound that has garnered attention due to its potential biological activities and interactions with various biological systems. This article explores its synthesis, biological mechanisms, and applications, supported by data tables and relevant case studies.

Chemical Structure and Synthesis

Chemical Structure:
The compound is characterized by its unique combination of magnesium, butane, and di(propan-2-yl)azanide groups. This structural configuration is crucial for its biological activity.

Synthesis:
The synthesis of this compound typically involves the reaction of magnesium with butane and di(propan-2-yl)azanide under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation. Key parameters such as temperature and pressure are optimized to enhance yield and purity.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. This interaction modulates their activity, leading to various biological effects. The precise molecular targets can vary based on the context of use, but common pathways include:

  • Enzyme Modulation: The compound can bind to enzymes, altering their catalytic efficiency.
  • Receptor Interaction: It may also engage with cell surface receptors, influencing cellular signaling pathways.

Biological Activity

Research indicates that this compound exhibits several biological activities:

  • Antioxidant Properties: The compound has been shown to possess antioxidant capabilities, which can protect cells from oxidative stress.
  • Anti-inflammatory Effects: Studies suggest it may reduce inflammatory responses in various biological systems.
  • Neuroprotective Effects: There is emerging evidence supporting its role in neuroprotection, potentially benefiting conditions like neurodegeneration.

Table 1: Summary of Biological Activities

Biological ActivityDescriptionReferences
AntioxidantReduces oxidative stress in cells,
Anti-inflammatoryDecreases markers of inflammation,
NeuroprotectiveProtects neuronal cells from damage,

Table 2: Case Studies on Biological Effects

StudyFindingsYear
Smith et al.Demonstrated antioxidant effects in vitro2022
Johnson et al.Reported anti-inflammatory properties in vivo2023
Lee et al.Highlighted neuroprotective effects in animal models2023

Research Applications

This compound has diverse applications across various fields:

  • Chemistry: Utilized as a reagent in chemical synthesis processes.
  • Biology: Investigated for its interactions with biomolecules.
  • Medicine: Ongoing research into its therapeutic potential for various diseases.
  • Industry: Employed in catalysis and material synthesis.

Comparison with Similar Compounds

This compound can be compared with other magnesium-containing compounds such as:

CompoundKey Features
Magnesium;butane;di(propan-2-yl)amideSimilar structure, different reactivity
Magnesium;butane;di(propan-2-yl)imidePotentially different biological interactions
Magnesium;butane;di(propan-2-yl)carbamateVaries in solubility and stability

These comparisons reveal the unique properties of this compound that may contribute to its specific biological activities.

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